molecular formula C17H14N4O4S B2989072 methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896328-01-1

methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2989072
CAS No.: 896328-01-1
M. Wt: 370.38
InChI Key: KRQAIIOQAJZWPX-UHFFFAOYSA-N
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Description

Methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a chemical compound supplied for research purposes. It is provided under the CAS Registry Number 896331-03-6 . This molecule features a complex structure with a molecular formula of C18H16N4O4S and a molecular weight of 384.409 g/mol . The structure integrates a pyrido[1,2-a][1,3,5]triazin-4-one core, a key scaffold found in compounds investigated for various biological activities. While the specific mechanism of action for this exact compound requires further research, related tricyclic nitrogen-containing compounds and heterocyclic derivatives have been explored in scientific literature for their potential as antibacterial and antimicrobial agents . This suggests its value as a building block in medicinal chemistry and drug discovery research. Researchers can utilize this compound as a reference standard or as a key intermediate in the synthesis and development of novel therapeutic agents. The product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-25-15(23)11-5-7-12(8-6-11)18-14(22)10-26-16-19-13-4-2-3-9-21(13)17(24)20-16/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQAIIOQAJZWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a][1,3,5]triazin-2-yl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (), such as triflusulfuron methyl ester and metsulfuron methyl ester . These analogs contain a 1,3,5-triazin-2-yl core linked to a benzoate ester via sulfonyl or sulfonamide groups. Key differences lie in their substituents and fused ring systems, which dictate target specificity and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Primary Application
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one Sulfanyl acetamido, benzoate ester Hypothesized: Enzyme inhibition (e.g., kinases)
Triflusulfuron methyl ester 1,3,5-Triazin-2-yl Trifluoroethoxy, dimethylamino Herbicide (ALS inhibitor)
Metsulfuron methyl ester 1,3,5-Triazin-2-yl Methoxy, methyl Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester 1,3,5-Triazin-2-yl Ethoxy, methylamino Herbicide (ALS inhibitor)

Key Observations :

Substituent Effects: The sulfanyl acetamido group in the target compound may enable covalent interactions with cysteine residues in enzymes, unlike the non-covalent sulfonylurea linkages in herbicides. Herbicidal activity in analogs relies on ALS enzyme inhibition, driven by substituents like trifluoroethoxy or methoxy groups . The target’s 4-oxo-pyrido-triazine moiety suggests divergent targets, possibly in mammalian systems.

Solubility and Bioavailability: Benzoate esters in both the target and herbicidal compounds improve membrane permeability. However, the pyrido-triazine core may reduce solubility compared to non-fused triazines, necessitating formulation adjustments.

Methodological Considerations for Similarity Assessment

Computational methods for comparing compound similarity () often employ metrics like Tanimoto coefficients or molecular docking. For instance:

  • Structural Similarity : The target compound may exhibit low Tanimoto similarity (<0.3) with herbicidal triazines due to its fused ring system but high functional group similarity (e.g., ester linkages).
  • Biological Response : Despite structural divergences, shared motifs (e.g., triazine-derived cores) could lead to overlapping targets, underscoring the importance of hybrid virtual screening approaches .
Hypothetical Activity Profiling

While experimental data for the target compound is unavailable, its structural features suggest:

  • Kinase Inhibition : The planar pyrido-triazine system mimics ATP-binding site motifs in kinases.
  • Antimicrobial Potential: Sulfanyl groups may disrupt bacterial thiol metabolism, analogous to quaternary ammonium compounds studied via spectrofluorometry/tensiometry () .

Biological Activity

Methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a][1,3,5]triazinone core , which is a fused ring system containing nitrogen and sulfur atoms. The structure can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : Approximately 296.33 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular metabolism and signaling pathways.
  • Receptor Modulation : By interacting with various receptors on cell surfaces, the compound can influence cellular responses and signaling cascades.
  • Gene Expression : It has the potential to affect the expression of genes involved in critical biological processes, thereby influencing cell behavior.

Antimicrobial Activity

Research indicates that similar compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit antimicrobial properties. For instance, studies have shown that mercapto-substituted triazoles possess significant antibacterial and antifungal activities . The presence of the sulfanyl group in this compound may enhance its antimicrobial efficacy.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activities of related compounds. For example:

CompoundActivityReference
Mercapto-triazole derivativesAnticancer (MCF-7 cells)
Pyridotriazine derivativesAntimicrobial (various pathogens)
Sulfanyl-acetamide compoundsEnzyme inhibition

These findings suggest that this compound could have similar or enhanced biological activities due to its unique structural features.

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